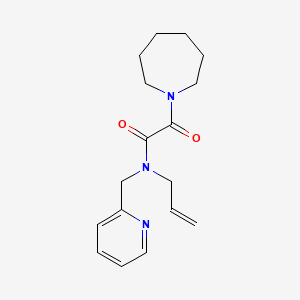
2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide, also known as FMMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamide derivatives and has been found to exhibit several promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. Specifically, 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that play a key role in inflammation and pain.
Biochemical and Physiological Effects:
2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has been found to exhibit several biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which play a role in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Additionally, it exhibits significant pharmacological properties, making it a potential candidate for the development of new drugs. However, 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has certain limitations as well. It has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide. One potential area of research is the development of new drugs based on the structure of 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects and toxicity of 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide.
Métodos De Síntesis
The synthesis of 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide involves the reaction of 2-fluoro-6-methoxybenzoic acid with 3-methoxy-2,2-dimethylpropan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide has been found to exhibit anti-cancer properties and has shown promising results in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
2-fluoro-6-methoxy-N-(3-methoxy-2,2-dimethylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(2,9-18-3)8-16-13(17)12-10(15)6-5-7-11(12)19-4/h5-7H,8-9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAJWZPRMDVIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=CC=C1F)OC)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(methylthio)phenyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5395076.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(methoxyacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5395080.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5395087.png)
![N-[2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5395090.png)
![methyl 4-(4-chlorophenyl)-5-methyl-2-{[3-(5-nitro-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5395095.png)
![N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5395114.png)
![N-(2,4-dimethylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5395117.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5395121.png)
![3,3,3-trifluoro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-(trifluoromethyl)propanamide](/img/structure/B5395129.png)
![2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine](/img/structure/B5395141.png)

![1-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5395160.png)
![6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5395162.png)